
5,7-Dibromoquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5,7-Dibromoquinoxaline est un composé hétérocyclique halogéné de formule moléculaire C8H4Br2N2. Il s'agit d'un dérivé de la quinoxaline, où deux atomes de brome sont substitués aux positions 5 et 7 du cycle quinoxaline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 5,7-Dibromoquinoxaline implique généralement la bromation de la quinoxaline. Une méthode courante consiste à ajouter du brome à une solution de quinoxaline dans l'acétonitrile sous reflux. La réaction est effectuée sous atmosphère inerte pour éviter les réactions secondaires indésirables. Le mélange est ensuite refroidi et le produit est isolé par extraction et purification .
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions : La 5,7-Dibromoquinoxaline subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, selon les réactifs et les conditions utilisés.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et autres nucléophiles. Les réactions sont généralement effectuées en présence d'une base, telle que l'hydroxyde de sodium ou le carbonate de potassium.
Oxydation et réduction : Les réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium sont utilisés respectivement pour les réactions d'oxydation et de réduction.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine peut donner un dérivé d'aminoquinoxaline, tandis que la réduction peut produire un composé de dihydroquinoxaline .
Applications De Recherche Scientifique
La 5,7-Dibromoquinoxaline a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de matériaux possédant des propriétés électroniques et optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de brome jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec les enzymes et les récepteurs, conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Composés similaires :
- 5,8-Dibromoquinoxaline
- 2,3-Dibromoquinoxaline
- 2,6-Dibromoquinoxaline
Comparaison : La this compound est unique en raison du positionnement spécifique des atomes de brome, qui influence sa réactivité chimique et son activité biologique. Comparée à d'autres dérivés de dibromoquinoxaline, elle peut présenter des propriétés et des applications différentes, ce qui en fait un composé précieux pour la recherche ciblée .
Mécanisme D'action
The mechanism of action of 5,7-Dibromoquinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 5,8-Dibromoquinoxaline
- 2,3-Dibromoquinoxaline
- 2,6-Dibromoquinoxaline
Comparison: 5,7-Dibromoquinoxaline is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other dibromoquinoxaline derivatives, it may exhibit different properties and applications, making it a valuable compound for targeted research .
Propriétés
Formule moléculaire |
C8H4Br2N2 |
|---|---|
Poids moléculaire |
287.94 g/mol |
Nom IUPAC |
5,7-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |
Clé InChI |
JSSNFHGNGIQFMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=CC(=CC2=N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)
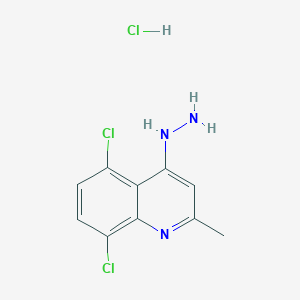
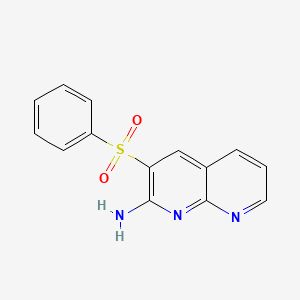
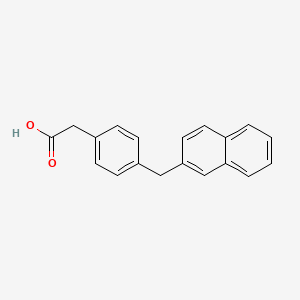
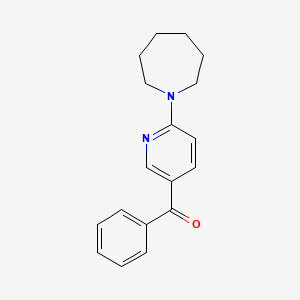
![Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11842670.png)
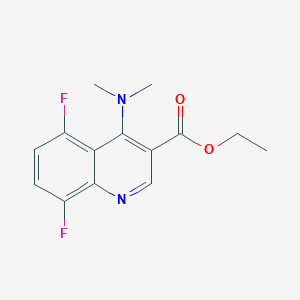

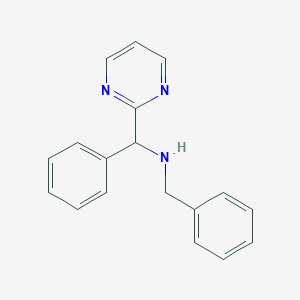
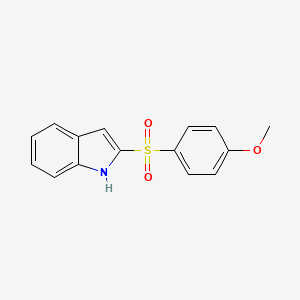
![Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11842682.png)


